molecular formula C20H12O2 B14347460 Benzo(pqr)tetraphene-3,5-diol CAS No. 99346-48-2

Benzo(pqr)tetraphene-3,5-diol

Cat. No.: B14347460
CAS No.: 99346-48-2
M. Wt: 284.3 g/mol
InChI Key: ZMRWSJBBPWVEGX-UHFFFAOYSA-N
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Description

Benzo(pqr)tetraphene-3,5-diol is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a fused tetracyclic aromatic system with hydroxyl groups at positions 3 and 3. The compound’s hydroxyl groups may influence its solubility and reactivity, distinguishing it from non-polar PAHs like benzo[a]pyrene.

Properties

CAS No.

99346-48-2

Molecular Formula

C20H12O2

Molecular Weight

284.3 g/mol

IUPAC Name

benzo[a]pyrene-3,5-diol

InChI

InChI=1S/C20H12O2/c21-17-8-6-11-5-7-14-13-4-2-1-3-12(13)9-15-18(22)10-16(17)19(11)20(14)15/h1-10,21-22H

InChI Key

ZMRWSJBBPWVEGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C(=CC5=C(C=CC(=C54)C=C3)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo(pqr)tetraphene-3,5-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions, followed by hydroxylation to introduce the hydroxyl groups at the desired positions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and hydroxylation processes .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Benzo(pqr)tetraphene-3,5-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Benzo(pqr)tetraphene-3,5-diol is used as a model compound in studies of PAHs and their reactivity. It serves as a reference for understanding the behavior of similar compounds in various chemical reactions .

Biology and Medicine: Research on this compound includes its potential biological activity and interactions with biomolecules. Studies have explored its effects on cellular processes and its potential as a therapeutic agent .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique structure contributes to the desirable properties of these materials .

Mechanism of Action

The mechanism of action of Benzo(pqr)tetraphene-3,5-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in these interactions, facilitating binding to specific sites on the target molecules. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Key Observations :

  • Benzo[a]pyrene-4,5-diol: This compound, referenced in a 1984 study, exhibits measurable epoxide hydrolase activity in murine liver microsomes (0.82 nmol/mg/min) .
  • Benzo[pqr]tetraphen-3-ol : While structurally similar, the absence of a second hydroxyl group and differing substitution patterns likely alter its reactivity and safety profile. The safety data sheet emphasizes caution in handling due to undefined hazards .

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